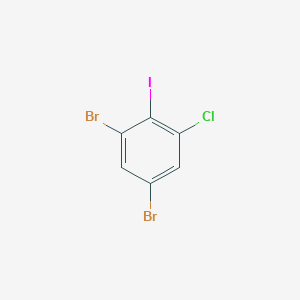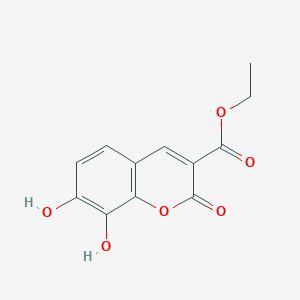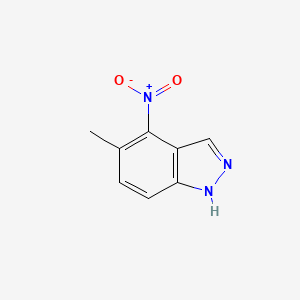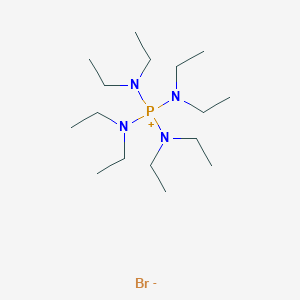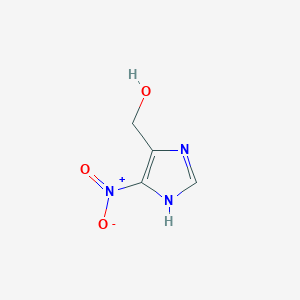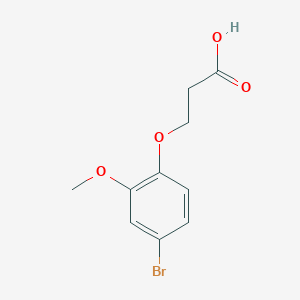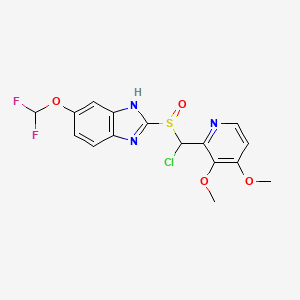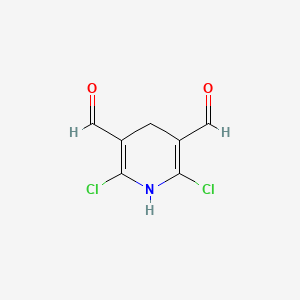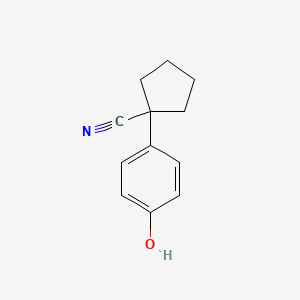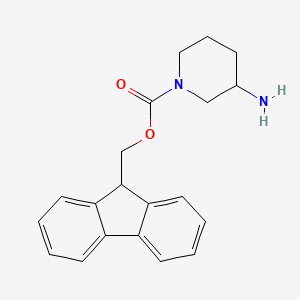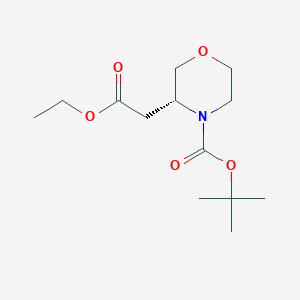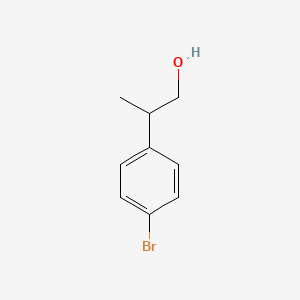
2-(4-溴苯基)-1-丙醇
描述
科学研究应用
1. 氧化为酮
Norcross 等人 (1997) 的一项研究考察了各种仲醇的氧化,包括 1-(4-甲基苯基)-2,2,2-三氟乙醇和 1-(3-溴苯基)-2,2,2-三氟乙醇,在使用四氧合铁酸钾 (VI) 的碱性条件下。氧化导致酮的形成,突出了 2-(4-溴苯基)-1-丙醇在类似氧化过程中形成酮的潜力 (Norcross 等人,1997)。
2. ω-(4-溴苯基)烷酸的合成
Zaidlewicz 和 Wolan (2002) 展示了从 1-溴-4-烯基苯中合成 ω-(4-溴苯基)烷酸的方法,其中涉及氢硼化-热异构化-氧化。这项研究表明 2-(4-溴苯基)-1-丙醇在合成类似溴苯基化合物中的潜在用途 (Zaidlewicz & Wolan,2002)。
3. 海洋衍生的溴酚
Xu 等人 (2004) 对褐藻 Leathesia nana 的研究发现了各种溴酚,包括 3-(2,3-二溴-4,5-二羟基苯基)-2-甲基-1-丙醇。这表明 2-(4-溴苯基)-1-丙醇有可能因其在海洋生物中的天然存在或合成而被探索 (Xu 等人,2004)。
4. 分子结构分析
Suwunwong 等人 (2009) 对 (E)-3-(蒽-9-基)-1-(4-溴苯基)丙-2-烯-1-酮的分子结构的研究提供了对类似溴苯基化合物的结构方面的见解,可能适用于 2-(4-溴苯基)-1-丙醇 (Suwunwong 等人,2009)。
作用机制
Mode of Action
The mode of action of 2-(4-bromophenyl)propan-1-ol is not well-documented. As a brominated derivative of phenylpropanol, it may interact with its targets in a similar manner. The bromine atom could potentially enhance the compound’s reactivity or binding affinity, but this would depend on the specific target and the biochemical context .
Biochemical Pathways
The specific biochemical pathways affected by 2-(4-bromophenyl)propan-1-ol are not well-known. Given its structural similarity to phenylpropanol, it might be involved in similar pathways. The presence of the bromine atom could alter its interactions and effects .
Result of Action
The molecular and cellular effects of 2-(4-bromophenyl)propan-1-ol are not well-documented. Based on its structural similarity to phenylpropanol, it might have similar effects. The presence of the bromine atom could potentially alter its effects .
Action Environment
The action of 2-(4-bromophenyl)propan-1-ol could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The bromine atom could potentially make the compound more reactive or sensitive to these factors .
生化分析
Biochemical Properties
2-(4-Bromophenyl)propan-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active molecules. It interacts with several enzymes and proteins, facilitating reactions that lead to the formation of complex organic compounds. For instance, it is used as a reagent in the synthesis of dimethylmorpholine substituted daphneolone derivatives, which exhibit fungicidal properties . The interactions between 2-(4-Bromophenyl)propan-1-ol and these biomolecules are primarily based on its ability to act as a nucleophile, participating in substitution and addition reactions.
Cellular Effects
The effects of 2-(4-Bromophenyl)propan-1-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 2-(4-Bromophenyl)propan-1-ol can exhibit anti-inflammatory and antifungal activities, which suggests that this compound may also affect similar pathways . The modulation of these pathways can lead to changes in cellular responses, including alterations in metabolic activity and gene expression profiles.
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)propan-1-ol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, the compound can participate in free radical bromination reactions, where it interacts with radicals to form stable products . These interactions can lead to changes in enzyme activity and subsequent alterations in metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-Bromophenyl)propan-1-ol over time are crucial factors in its biochemical applications. In laboratory settings, the compound is generally stable at room temperature, but its long-term effects on cellular function need to be carefully monitored . Studies have indicated that prolonged exposure to 2-(4-Bromophenyl)propan-1-ol can lead to cumulative effects on cellular metabolism and gene expression, necessitating controlled experimental conditions to ensure accurate results.
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal and anti-inflammatory activities. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
2-(4-Bromophenyl)propan-1-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. The compound can undergo oxidation and reduction reactions, leading to the formation of intermediates that participate in further biochemical processes . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-(4-Bromophenyl)propan-1-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)propan-1-ol affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for determining the compound’s role in cellular processes and its potential as a therapeutic agent.
属性
IUPAC Name |
2-(4-bromophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLUPCQYFPVVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




